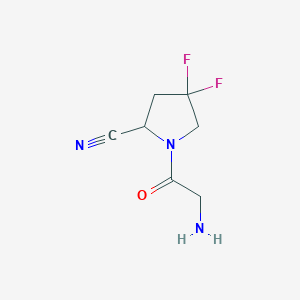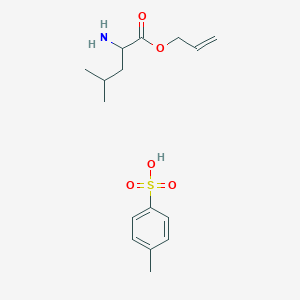
ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can influence reaction mechanisms and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate typically involves the incorporation of deuterium into the molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting with a deuterated phenylbutanoic acid and reacting it with ethanol under acidic conditions can yield the desired ester. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to isolate the deuterated product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is used in several scientific research areas:
Chemistry: As a model compound to study reaction mechanisms involving deuterium.
Biology: To investigate metabolic pathways and enzyme interactions where deuterium can act as a tracer.
Medicine: In drug development, deuterated compounds can have altered pharmacokinetics and reduced toxicity.
Industry: Used in the development of stable isotopic standards for analytical chemistry.
Mecanismo De Acción
The mechanism by which ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The presence of deuterium can alter the rate of enzymatic reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than C-H, leading to slower reaction rates. This can be useful in studying enzyme kinetics and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2R)-2-hydroxy-4-phenylbutanoate: The non-deuterated version of the compound.
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxybutanoate: A similar compound without the phenyl group.
Ethyl (2R)-2-hydroxy-4-phenylbutanoate-d5: Another deuterated variant with deuterium at different positions.
Uniqueness
Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is unique due to its specific deuterium labeling, which can provide insights into reaction mechanisms and biological interactions that are not possible with non-deuterated or differently deuterated compounds .
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1/i8D2,9D2,11D |
Clave InChI |
ZJYKSSGYDPNKQS-ZCFJVEKLSA-N |
SMILES isomérico |
[2H][C@](C(=O)OCC)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)
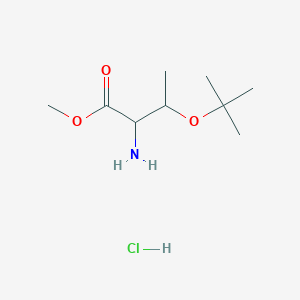
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)
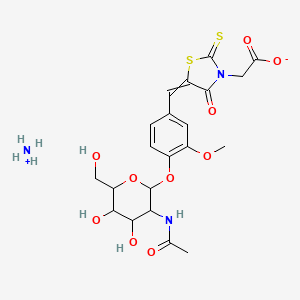
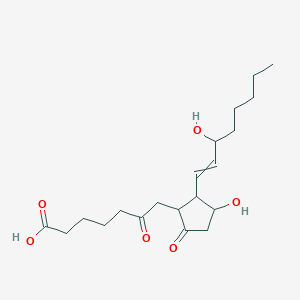
![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)
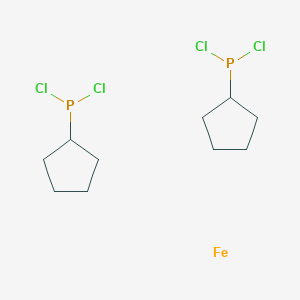
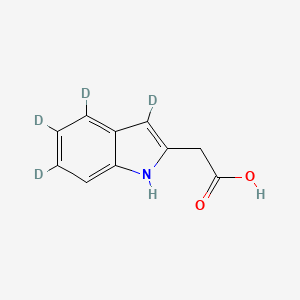
![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)
